molecular formula C13H17NO2 B3252280 4-(1-Methylpiperidin-4-yloxy)benzaldehyde CAS No. 215460-41-6

4-(1-Methylpiperidin-4-yloxy)benzaldehyde

Cat. No. B3252280
Key on ui cas rn: 215460-41-6
M. Wt: 219.28 g/mol
InChI Key: KXOBYOISGCLBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07612114B2

Procedure details

Synthesized from 4-hydroxy-1-methylpiperidine and 4-fluorobenzonitrile according to an analogous synthetic method to Preparation Example 15, 4-(1-methylpiperidin-4-yloxy)benzonitrile (500 mg) was used according to an analogous synthetic method to Preparation Example 16 to provide the title compound (350 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1]C1CCN(C)CC1.FC1C=CC(C#N)=CC=1.[CH3:18][N:19]1[CH2:24][CH2:23][CH:22]([O:25][C:26]2[CH:33]=[CH:32][C:29]([C:30]#N)=[CH:28][CH:27]=2)[CH2:21][CH2:20]1>>[CH3:18][N:19]1[CH2:24][CH2:23][CH:22]([O:25][C:26]2[CH:33]=[CH:32][C:29]([CH:30]=[O:1])=[CH:28][CH:27]=2)[CH2:21][CH2:20]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1CCN(CC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1
Name
Quantity
500 mg
Type
reactant
Smiles
CN1CCC(CC1)OC1=CC=C(C#N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was used according to an analogous synthetic method to Preparation Example 16

Outcomes

Product
Name
Type
product
Smiles
CN1CCC(CC1)OC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.